Cas no 1267784-99-5 ({5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine)

{5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine 化学的及び物理的性質
名前と識別子
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- {5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine
- EN300-1610394
- {5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
- 1267784-99-5
-
- インチ: 1S/C13H15FN4/c14-11-5-1-9(2-6-11)8-18-13(10-3-4-10)12(7-15)16-17-18/h1-2,5-6,10H,3-4,7-8,15H2
- InChIKey: NOKPLGZKIJVZQD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C(=C(CN)N=N1)C1CC1
計算された属性
- 精确分子量: 246.12807466g/mol
- 同位素质量: 246.12807466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 56.7Ų
{5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1610394-5000mg |
{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267784-99-5 | 5000mg |
$3273.0 | 2023-09-23 | ||
Enamine | EN300-1610394-10000mg |
{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267784-99-5 | 10000mg |
$4852.0 | 2023-09-23 | ||
Enamine | EN300-1610394-2500mg |
{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267784-99-5 | 2500mg |
$2211.0 | 2023-09-23 | ||
Enamine | EN300-1610394-50mg |
{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267784-99-5 | 50mg |
$948.0 | 2023-09-23 | ||
Enamine | EN300-1610394-1.0g |
{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267784-99-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1610394-100mg |
{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267784-99-5 | 100mg |
$993.0 | 2023-09-23 | ||
Enamine | EN300-1610394-250mg |
{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267784-99-5 | 250mg |
$1038.0 | 2023-09-23 | ||
Enamine | EN300-1610394-500mg |
{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267784-99-5 | 500mg |
$1084.0 | 2023-09-23 | ||
Enamine | EN300-1610394-1000mg |
{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267784-99-5 | 1000mg |
$1129.0 | 2023-09-23 |
{5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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10. Book reviews
{5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamineに関する追加情報
Compound CAS No. 1267784-99-5: {5-Cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine
The compound with CAS No. 1267784-99-5, known as {5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazole ring system, a cyclopropyl group, and a fluorophenyl substituent. These structural features contribute to its potential applications in drug discovery and materials science.
Triazole rings are heterocyclic aromatic compounds that are widely used in medicinal chemistry due to their stability and ability to form hydrogen bonds. In this compound, the triazole ring is further substituted with a cyclopropyl group, which introduces strain into the molecule and can enhance its reactivity in certain chemical reactions. The 4-fluorophenyl methyl group attached to the triazole ring adds electron-withdrawing properties, which can influence the molecule's electronic characteristics and bioavailability.
Recent studies have highlighted the potential of this compound in antiviral therapy. Researchers have found that the combination of the triazole ring and the fluorophenyl group can inhibit key viral enzymes, making it a promising candidate for antiviral drug development. Additionally, the cyclopropyl group has been shown to enhance membrane permeability, which is crucial for drug delivery across cellular barriers.
In terms of synthesis, this compound is typically prepared through a multi-step process involving click chemistry reactions. The use of azides and alkynes in copper-catalyzed cycloadditions has enabled efficient construction of the triazole ring system. The introduction of the cyclopropyl group and the fluorophenyl methyl substituent requires precise control over reaction conditions to ensure high yields and purity.
From a structural perspective, the molecule exhibits a balance between rigidity and flexibility. The triazole ring provides rigidity, while the cyclopropyl group introduces strain that can be exploited for specific interactions in biological systems. This combination makes the compound versatile for applications in both small-molecule drug design and advanced materials.
Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. Molecular docking studies have revealed that the fluorophenyl methyl group plays a critical role in binding affinity, while the triazole ring contributes to hydrogen bonding networks. These insights are valuable for optimizing the compound's pharmacokinetic properties.
In conclusion, CAS No. 1267784-99-5 represents a cutting-edge molecule with significant potential in pharmaceutical research and beyond. Its unique structure and functional groups make it an ideal candidate for exploring new therapeutic avenues and advancing materials science.
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